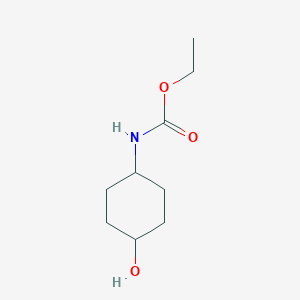

ethyl N-(4-hydroxycyclohexyl)carbamate

説明

Ethyl N-(4-hydroxycyclohexyl)carbamate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . This compound is characterized by the presence of an ethyl carbamate group attached to a 4-hydroxycyclohexyl ring. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(4-hydroxycyclohexyl)carbamate typically involves the reaction of ethyl chloroformate with 4-hydroxycyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Hydroxycyclohexylamine+Ethyl chloroformate→Ethyl N-(4-hydroxycyclohexyl)carbamate+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

化学反応の分析

Types of Reactions

Ethyl N-(4-hydroxycyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 4-oxocyclohexyl carbamate.

Reduction: Formation of ethyl N-(4-aminocyclohexyl)carbamate.

Substitution: Formation of various substituted carbamates depending on the nucleophile used.

科学的研究の応用

Ethyl N-(4-hydroxycyclohexyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of ethyl N-(4-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

類似化合物との比較

Ethyl N-(4-hydroxycyclohexyl)carbamate can be compared with other similar compounds, such as:

- Ethyl (3-aminophenyl)carbamate hydrochloride

- Benzyl (trans-4-aminocyclohexyl)carbamate

- Ethyl 4-hydroxy-1-benzothiophene-6-carboxylate

These compounds share structural similarities but differ in their functional groups and overall molecular structure. This compound is unique due to the presence of the 4-hydroxycyclohexyl ring, which imparts distinct chemical and biological properties.

生物活性

Ethyl N-(4-hydroxycyclohexyl)carbamate is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and possible therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 187.24 g/mol. It features a carbamate functional group, which is characterized by a carbonyl (C=O) linked to an amine (N). The cyclohexyl ring is substituted at the para position with a hydroxyl group, contributing to its unique properties and potential applications in various fields, including medicinal chemistry and materials science .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzymatic Interactions : Similar compounds have shown the ability to interact with specific enzymes, potentially serving as substrates or inhibitors in metabolic pathways. This interaction could influence various biological processes, including inflammation and pain modulation.

- Prodrug Potential : The compound may act as a prodrug, which means it could be converted into an active drug form within the body. The ethyl group might serve as a leaving group during enzymatic cleavage, releasing the active molecule.

- Binding Affinity : The presence of the hydroxyl group on the cyclohexyl ring suggests that it may provide specific binding properties to target biomolecules, enhancing its therapeutic potential.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities:

- Anti-inflammatory Properties : this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

- Analgesic Effects : There is potential for analgesic properties based on structural similarities with known analgesics. This suggests that further research could reveal its efficacy in pain management .

Potential Applications

Given its proposed biological activities, this compound could have several applications:

- Drug Development : It may serve as a lead compound in drug discovery efforts targeting diseases related to inflammation and pain.

- Therapeutic Research : Its interactions with enzymes suggest potential for further exploration in therapeutic contexts, particularly for conditions like arthritis or chronic pain syndromes.

特性

IUPAC Name |

ethyl N-(4-hydroxycyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-13-9(12)10-7-3-5-8(11)6-4-7/h7-8,11H,2-6H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNCTVPCPODSQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1CCC(CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801257250 | |

| Record name | Ethyl N-(trans-4-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801257250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71118-96-2 | |

| Record name | Ethyl N-(trans-4-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801257250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。